molecular formula C15H16N4 B11867073 6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile

6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile

Cat. No.: B11867073
M. Wt: 252.31 g/mol
InChI Key: GPTNGECMGARCIW-UHFFFAOYSA-N
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Description

6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline core substituted with a piperazine ring at the 4-position, a methyl group at the 6-position, and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with piperazine in the presence of a base like potassium carbonate to form 4-(piperazin-1-yl)quinoline.

    Methylation and Cyanation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents. The cyano group is typically introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The quinoline core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperazin-1-yl)quinoline: Lacks the methyl and cyano groups, resulting in different chemical properties and biological activities.

    6-Methylquinoline: Lacks the piperazine and cyano groups, leading to reduced biological activity.

    Quinoline-3-carbonitrile: Lacks the piperazine and methyl groups, affecting its chemical reactivity and biological interactions.

Uniqueness

6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, while the cyano group increases its binding affinity to molecular targets.

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

6-methyl-4-piperazin-1-ylquinoline-3-carbonitrile

InChI

InChI=1S/C15H16N4/c1-11-2-3-14-13(8-11)15(12(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3

InChI Key

GPTNGECMGARCIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3

Origin of Product

United States

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